molecular formula C10H19N3O3 B6963626 (2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylpropanamide

(2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylpropanamide

Cat. No.: B6963626
M. Wt: 229.28 g/mol
InChI Key: RKICPSQIOLGOEX-KKMMWDRVSA-N
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Description

(2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylpropanamide is a synthetic organic compound It is characterized by its unique structure, which includes a carbamoylamino group, a methoxycyclobutyl group, and a methylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylpropanamide typically involves multiple steps:

    Formation of the carbamoylamino group: This can be achieved by reacting an appropriate amine with a carbamoyl chloride under controlled conditions.

    Introduction of the methoxycyclobutyl group: This step may involve the cyclization of a suitable precursor followed by methoxylation.

    Formation of the methylpropanamide backbone: This can be synthesized through standard amide bond formation techniques, such as the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: It could be investigated for its potential use as a pharmaceutical agent.

    Industry: The compound may have applications in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of (2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylpropanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-ethylpropanamide: Similar structure with an ethyl group instead of a methyl group.

    (2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylbutanamide: Similar structure with a butanamide backbone.

    (2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylacetamide: Similar structure with an acetamide backbone.

Uniqueness

The uniqueness of (2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylpropanamide lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2S)-2-(carbamoylamino)-N-(3-methoxycyclobutyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-6(12-10(11)15)9(14)13(2)7-4-8(5-7)16-3/h6-8H,4-5H2,1-3H3,(H3,11,12,15)/t6-,7?,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKICPSQIOLGOEX-KKMMWDRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CC(C1)OC)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C1CC(C1)OC)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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